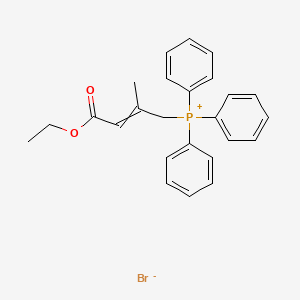

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of organophosphorus compounds, including those involving triphenylphosphonium groups, has been a subject of interest due to their wide application in organic synthesis, catalysis, and materials science. Phosphonium salts are known for their role in the Wittig reaction, a popular method for the synthesis of alkenes.

Synthesis Analysis

Triphenylphosphonium salts can be synthesized through various methods, including the reaction of triphenylphosphine with alkyl halides or via the alkylation of phosphines. A related synthesis involves the reaction of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with methyl 3-perfluoroalkyl-2-propiolates, leading to methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxy-6-(triphenylphosphoranylidene)hexa-2,4-dienoate products in excellent yields (Cao, W., Shi, Zhijian, Fan, Chun, & Ding, W., 2002).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Convenient Synthesis of Complex Organic Compounds : The compound, derived from bromide, has been used in reactions with methyl 3-perfluoroalkyl-2-propiolates at room temperature. This process leads to the production of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxy-6-(triphenylphosphoranylidene)hexa-2,4-dienoate, which can be further hydrolyzed to produce related compounds. These reactions are significant for the synthesis of complex organic molecules (Cao, Shi, Fan, & Ding, 2002).

Synthesis of Fluorophores : A related fluorophore, 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide, demonstrates unique photophysical properties. This compound shows ionization into free ions in solvents with a larger dielectric constant, leading to characteristic absorption bands. This property is crucial for developing new fluorophores for various applications (Li, Xu, Sun, Bai, Zhang, Fang, & Yan, 2009).

Creation of Ethoxyhalogeno-complexes : Reactions with metal penta-chlorides and bromides in anhydrous ethanol yield ethoxyhalogeno-complexes. These reactions are significant in the field of inorganic chemistry, particularly for the synthesis of novel complexes involving elements like protactinium, niobium, and tantalum (Brown & Rickard, 1971).

Synthesis of Novel Ionic Liquids : Analogues of glycine-betaine ionic liquids (AGB-ILs) have been synthesized using this compound. These ILs are characterized for their thermal properties and low toxicity, indicating potential applications in environmentally friendly technologies (Pereira, Pedro, Gomes, Sintra, Ventura, Coutinho, Freire, & Mohamadou, 2019).

Pharmaceutical Research : In pharmaceutical chemistry, derivatives of the compound have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities. This indicates its potential utility in drug discovery and medicinal chemistry (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Propriétés

IUPAC Name |

(4-ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCUHHGAWIKMBX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)